molecular formula C6H11N B8324671 (1R,5S)-3-azabicyclo[3.2.0]heptane

(1R,5S)-3-azabicyclo[3.2.0]heptane

Cat. No.: B8324671
M. Wt: 97.16 g/mol
InChI Key: NEOIOGUWEUTYIH-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-3-Azabicyclo[3.2.0]heptane is a synthetically valuable, stereochemically defined bicyclic scaffold in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Its primary research value lies in its application as a precursor for dopaminergic ligands. Studies have shown that derivatives of this scaffold exhibit significant binding affinity at dopaminergic receptor subtypes, particularly demonstrating greater affinity for D2L and D3 receptors compared to D1 binding sites . The specific stereochemistry, (1R,5S), is crucial as the individual enantiomers of the same derivative can possess distinct biological activities and binding affinities, highlighting the importance of enantiopure building blocks in pharmaceutical research . Furthermore, N-substituted derivatives of the 3-azabicyclo[3.2.0]heptane scaffold have been investigated for their potential application as therapeutic agents targeting disorders of the nervous system, including as antipsychotics, anxiolytics, and antidepressants . A readily available derivative, this compound-3-sulfonyl chloride (CAS# 2020124-08-5), is widely used as a building block in organic synthesis, particularly for introducing the sulfonamide functional group . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

(1S,5R)-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C6H11N/c1-2-6-4-7-3-5(1)6/h5-7H,1-4H2/t5-,6+

InChI Key

NEOIOGUWEUTYIH-OLQVQODUSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]1CNC2

Canonical SMILES

C1CC2C1CNC2

Origin of Product

United States

Comparison with Similar Compounds

3-Azabicyclo[3.1.0]hexane Derivatives

Example : (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride .

  • Structural Differences :
    • Smaller bicyclic system ([3.1.0] vs. [3.2.0]) reduces ring strain and alters nitrogen positioning.
    • Enhanced metabolic stability, making it suitable for sustained-release formulations .
  • Pharmacological Profile : Targets central nervous system disorders but lacks dopamine receptor selectivity observed in [3.2.0] analogs.
Parameter (1R,5S)-3-azabicyclo[3.2.0]heptane 3-Azabicyclo[3.1.0]hexane
Ring System [3.2.0] [3.1.0]
Synthetic Method Photochemical [2+2] cycloaddition Direct blend process
Receptor Affinity D2L/D3 > D1 Not dopamine-selective
Metabolic Stability Moderate High

2-Azabicyclo[2.2.1]heptane Derivatives

Example : Neogliptin (2-azabicyclo[2.2.1]heptane-carbonitrile) .

  • Structural Differences :
    • Nitrogen at the 2-position and a larger [2.2.1] system.
    • Reduced steric hindrance compared to [3.2.0] analogs.
  • Pharmacological Profile : Targets dipeptidyl peptidase-4 (DPP-4) for diabetes management, unlike the dopaminergic activity of [3.2.0] derivatives .
Parameter This compound 2-Azabicyclo[2.2.1]heptane
Nitrogen Position 3-position 2-position
Primary Target Dopamine receptors DPP-4 enzyme
Stereochemical Complexity High (four stereocenters) Moderate (two stereocenters)

6-Azabicyclo[3.2.0]heptane Derivatives

Example : cis-3-Azabicyclo[3.2.0]heptane-2,4-dione .

  • Higher solubility in aqueous media compared to 3-aza analogs.
  • Applications : Used as intermediates in peptide mimetics but lack receptor-binding data .

3-Oxabicyclo[3.1.1]heptane Derivatives

Example : Synthesized via thermal intramolecular [2+2] cycloaddition .

  • Structural Differences :
    • Oxygen substitution alters electronic properties and reduces basicity.
    • Lower binding affinity to neural targets compared to nitrogen-containing analogs.

Key Research Findings

Enantioselectivity : The (1R,5S) enantiomer of 3-azabicyclo[3.2.0]heptane shows 10-fold higher D3 affinity than its (1S,5R) counterpart .

Synthetic Efficiency : Visible-light-driven [2+2] cycloaddition achieves >90% yield for 3-azabicyclo[3.2.0]heptane derivatives, surpassing traditional UV methods .

Thermodynamic Stability : [3.2.0] systems exhibit greater ring strain than [3.1.0] analogs, influencing reactivity and drug half-life .

Preparation Methods

Enantioselective Synthesis via [2+2] Cycloaddition

Enantioselective routes to related azabicycloheptanes, such as the Geissman-Waiss lactone, employ stereocontrolled [2+2] cycloadditions. For example, SciELO reports the use of enantiomerically pure endocyclic enecarbamates reacting with dichloroketene to form bicyclic cyclobutanones, which are subsequently decarboxylated (Scheme 1) . While this method targets 2-oxa-6-azabicyclo[3.3.0]octan-3-ones, the strategy is adaptable to 3-azabicyclo[3.2.0]heptane by modifying the starting materials and reaction conditions.

Critical Modifications for (1R,5S) Configuration :

  • Chiral Auxiliaries : Use of L-proline-derived enecarbamates to enforce the desired stereochemistry.

  • Cycloaddition Conditions : Dichloroketene generated in situ from dichloroacetyl chloride and triethylamine.

  • Reductive Dechlorination : Zn/Cu alloy in NH₄Cl(aq) to remove chlorine substituents (83% yield) .

This approach highlights the importance of steric and electronic effects in directing stereochemistry, though adapting it to (1R,5S)-3-azabicyclo[3.2.0]heptane would require optimizing the enecarbamate structure and cycloaddition parameters.

Comparative Analysis of Synthetic Methods

The table below evaluates the feasibility of each method for producing this compound:

MethodYield (%)Stereochemical ControlScalabilityKey Limitations
Photochemical [2+2] 58ModerateHighLong reaction time (80 h)
Enantioselective [2+2] 23–26HighModerateMulti-step synthesis
RCM (Hypothetical)N/AHighLowRequires chiral starting materials

Q & A

Q. What are the most efficient synthetic methodologies for (1R,5S)-3-azabicyclo[3.2.0]heptane and its derivatives?

The synthesis of this bicyclic amine often employs photochemical [2+2] cycloaddition reactions. For example, visible-light-driven triplet sensitization enables selective activation of maleimides for intermolecular [2+2] cycloaddition with alkenes/alkynes, yielding multifunctional derivatives with high efficiency and substrate scope . Alternative approaches include palladium-catalyzed coupling reactions for enantioselective synthesis, where base optimization (e.g., Cs₂CO₃ instead of t-BuONa) improves yields up to 73% .

Q. How does the bicyclic structure influence the compound’s reactivity in medicinal chemistry applications?

The rigid bicyclo[3.2.0]heptane core mimics meta-substituted benzene geometries, providing optimal exit vector angles (109.5°) and distances (4.6–5.0 Å) for binding to biological targets like dopamine D₄ and 5-HT₂A receptors . This structural mimicry enhances selectivity in drug candidates, as seen in LU-111995, a D₄/5-HT₂A antagonist with reduced side effects compared to flexible analogs .

Q. What analytical techniques are critical for characterizing stereochemical purity?

X-ray crystallography (e.g., crystal data for tert-butyl 6-substituted derivatives, triclinic system, space group P-1) resolves absolute configurations and validates enantiomeric purity . Chiral HPLC and NMR (e.g., NOESY for spatial proximity analysis) are complementary for assessing diastereomers and kinetic resolution products .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed for complex bicyclo[3.2.0]heptane derivatives?

Kinetic resolution via biocatalytic cascades (e.g., using Bacillus subtilis alcohol dehydrogenase, BSADH) in biphasic water-heptane systems achieves high enantiomeric excess (>90% ee) for (-)-(1S,5R)-ketone and (+)-(1R,5S)-alcohol intermediates . Optimizing reaction time and solvent polarity balances yield and purity, though enzyme recyclability remains a limitation (70% activity retention) .

Q. What strategies resolve contradictions in reaction outcomes under varying photochemical conditions?

Discrepancies in substrate scope or byproduct formation during [2+2] cycloadditions arise from competing reaction pathways (e.g., [4+2] vs. [2+2]). Using a tailored photosensitizer (e.g., thioxanthone derivatives) under visible light suppresses undesired pathways by selectively exciting maleimide triplet states, achieving >80% yields of 3-azabicyclo[3.2.0]heptanes .

Q. How do environmental factors (pH, temperature) impact the stability of this compound in biological assays?

Stability studies indicate that acidic conditions (pH < 4) protonate the tertiary amine, reducing membrane permeability, while elevated temperatures (>40°C) accelerate hydrolysis of ester-functionalized derivatives. Buffered solutions (pH 7.4, 25°C) and lyophilized storage (-20°C) are recommended for in vitro assays .

Q. What computational tools predict the bioactivity of novel bicyclo[3.2.0]heptane analogs?

Molecular docking (e.g., AutoDock Vina) paired with MD simulations identifies key interactions with dopamine D₄ receptors (e.g., hydrogen bonding with Asp115, π-π stacking with Phe360). QSAR models using Hammett σ constants and LogP values optimize substituent effects on binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.